molecular formula C10H8Cl2N2O3 B1447406 Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate CAS No. 1654021-72-3

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate

Cat. No.: B1447406
CAS No.: 1654021-72-3
M. Wt: 275.08 g/mol
InChI Key: WYCRFZDCHQMSRX-UHFFFAOYSA-N
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Description

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate is a chemical compound with the molecular formula C10H8Cl2N2O3 and a molecular weight of 275.09 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate typically involves the reaction of 5,6-dichloro-2-cyanopyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate can be compared with other similar compounds, such as:

    Ethyl 2-((5-chloro-2-cyanopyridin-3-yl)oxy)acetate: Similar structure but with one less chlorine atom.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-((5,6-Dichloro-2-cyanopyridin-3-yl)oxy)acetic acid: The carboxylic acid form of the compound.

Biological Activity

Introduction

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate (CAS No. 1654021-72-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant case studies that highlight its therapeutic potential.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₈Cl₂N₂O₃
  • Molecular Weight : 275.09 Da
  • LogP : 2.25
  • Polar Surface Area : 72 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 0

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for drug-like behavior.

Antiviral Activity

Recent studies have indicated that compounds related to this compound exhibit significant antiviral properties. For instance, pyrimidine derivatives have shown efficacy against influenza viruses. A related study reported a compound with a similar structure achieving a viral load reduction of over two logs in a mouse model infected with influenza A virus, demonstrating its potential as an antiviral agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro assays have demonstrated that compounds with similar scaffolds can inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .

CompoundCell LineIC₅₀ (μM)Effect
Ethyl 2-(dichloro-cyanopyridin)MDA-MB-2310.126Strong inhibition
Control (5-FU)MDA-MB-23111.73Moderate inhibition

The mechanism behind the anticancer effects may involve the inhibition of critical signaling pathways associated with cell proliferation and survival. For example, compounds like this compound have been shown to induce apoptosis and inhibit metastasis in preclinical models .

Case Studies

  • Influenza Virus Model
    • Objective : To evaluate the antiviral efficacy of pyrimidine derivatives.
    • Findings : The compound demonstrated a significant reduction in viral replication and improved survival rates in infected mice .
  • Breast Cancer Model
    • Objective : To assess the antiproliferative effects on MDA-MB-231 cells.
    • Findings : The compound exhibited a strong selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name

ethyl 2-(5,6-dichloro-2-cyanopyridin-3-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O3/c1-2-16-9(15)5-17-8-3-6(11)10(12)14-7(8)4-13/h3H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCRFZDCHQMSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(N=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160880
Record name Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654021-72-3
Record name Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1654021-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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